4-(2-Methyl-1,3-oxazol-4-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide
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Overview
Description
4-(2-Methyl-1,3-oxazol-4-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiomorpholine ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1,3-oxazol-4-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiomorpholine Ring: This step involves the reaction of a suitable thiomorpholine derivative with the oxazole intermediate.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-1,3-oxazol-4-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., solvents, temperature).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
4-(2-Methyl-1,3-oxazol-4-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s functional groups may impart desirable properties to materials, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-1,3-oxazol-4-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The oxazole and thiomorpholine rings may interact with enzymes or receptors, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methyl-1,3-oxazol-4-yl)aniline
- 4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonamide
- N-(4-Thiomorpholin-4-yloxan-4-yl)methylbenzenesulfonamide
Uniqueness
4-(2-Methyl-1,3-oxazol-4-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S2/c1-16-22-19(14-27-16)17-2-4-18(5-3-17)29(24,25)21-15-20(6-10-26-11-7-20)23-8-12-28-13-9-23/h2-5,14,21H,6-13,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYPMSZBVKFOPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCOCC3)N4CCSCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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